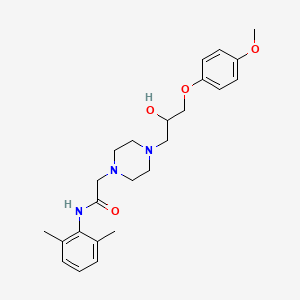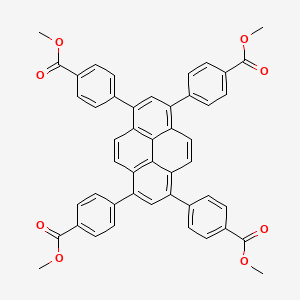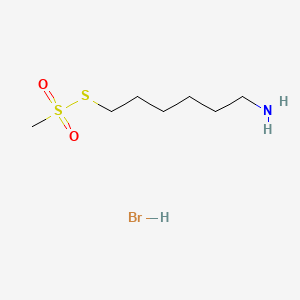![molecular formula C10H13N5 B1145538 N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1338247-31-6](/img/new.no-structure.jpg)
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound known for its unique structure and properties. It belongs to the class of benzo[d][1,2,3]triazole derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxylic acid, while reduction may produce N-isopropyl-1H-benzo[d][1,2,3]triazol-1-methanamine .
Aplicaciones Científicas De Investigación
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A parent compound with similar structural features but different functional groups.
1H-benzo[d][1,2,3]triazole-1-carboxamide: A related compound with a carboxamide group instead of the isopropyl group.
1H-benzo[d][1,2,3]triazole-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
1338247-31-6 |
|---|---|
Fórmula molecular |
C10H13N5 |
Peso molecular |
203.24372 |
Sinónimos |
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








